Sitagliptin keto amide impurity-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sitagliptin keto amide impurity-d4 is a deuterated form of a keto amide impurity found in sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of sitagliptin and its impurities.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reduction of an enamine intermediate using sodium borohydride (NaBH4) in the presence of methanesulfonic acid (MsOH) at low temperatures (-10 to -5 °C) . The enamine is then further processed to introduce the deuterium atoms.
Industrial Production Methods
Industrial production of sitagliptin and its impurities, including the deuterated forms, often involves large-scale chemical resolution and asymmetric hydrogenation processes. These methods are designed to be cost-effective and efficient, avoiding the use of expensive noble metal catalysts .
化学反応の分析
Types of Reactions
Sitagliptin keto amide impurity-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Sitagliptin keto amide impurity-d4 is used in various scientific research applications, including:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of sitagliptin and its impurities.
Medicine: Understanding the safety and efficacy of sitagliptin by analyzing its impurities.
Industry: Developing more efficient and cost-effective production methods for sitagliptin and its derivatives.
作用機序
The mechanism of action of sitagliptin keto amide impurity-d4 involves the inhibition of dipeptidyl peptidase-4 (DPP-4), similar to sitagliptin. This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces glucagon release . The deuterium atoms in the impurity help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound.
類似化合物との比較
Similar Compounds
Sitagliptin: The parent compound, used as a DPP-4 inhibitor for type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: A DPP-4 inhibitor with different pharmacokinetic properties.
Uniqueness
Sitagliptin keto amide impurity-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies and metabolic tracing. This makes it a valuable tool in both research and industrial applications .
特性
分子式 |
C16H12F6N4O2 |
---|---|
分子量 |
410.31 g/mol |
IUPAC名 |
1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C16H12F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6H,1-3,5,7H2/i1D2,2D2 |
InChIキー |
QAEDTLFWHIEVPK-LNLMKGTHSA-N |
異性体SMILES |
[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F)([2H])[2H])[2H] |
正規SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。